4-methoxy-3-(tributylstannyl)pyridine
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Overview
Description
4-methoxy-3-(tributylstannyl)pyridine is an organotin compound that features a pyridine ring substituted with a methoxy group at the 4-position and a tributylstannyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-(tributylstannyl)pyridine typically involves the stannylation of a pyridine derivative. One common method is the reaction of 4-methoxy-3-bromopyridine with tributyltin hydride in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a specific temperature to facilitate the stannylation process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through cross-coupling reactions.
Oxidation Reactions: The methoxy group can be oxidized to form different derivatives.
Reduction Reactions: The pyridine ring can undergo reduction to form piperidine derivatives.
Common Reagents and Conditions
Cross-Coupling Reactions: Common reagents include palladium or nickel catalysts, along with organohalides or organoboranes.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nature of the coupling partner.
Oxidation Products: Oxidized derivatives of the methoxy group.
Reduction Products: Piperidine derivatives.
Scientific Research Applications
4-methoxy-3-(tributylstannyl)pyridine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-3-(tributylstannyl)pyridine involves its reactivity as a stannylated pyridine derivative. The tributylstannyl group acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The methoxy group can participate in various chemical transformations, contributing to the compound’s versatility in synthesis.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-3-(tributylstannyl)pyridine
- 3-Methoxy-2-(tributylstannyl)pyridine
- 2-Methoxy-4-(tributylstannyl)pyridine
- 4-Methyl-3-(tributylstannyl)pyridine
Uniqueness
4-methoxy-3-(tributylstannyl)pyridine is unique due to the specific positioning of the methoxy and tributylstannyl groups on the pyridine ring. This unique substitution pattern imparts distinct reactivity and properties, making it valuable in specific synthetic applications where other similar compounds may not be as effective.
Properties
CAS No. |
157300-09-9 |
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Molecular Formula |
C18H33NOSn |
Molecular Weight |
398.2 g/mol |
IUPAC Name |
tributyl-(4-methoxypyridin-3-yl)stannane |
InChI |
InChI=1S/C6H6NO.3C4H9.Sn/c1-8-6-2-4-7-5-3-6;3*1-3-4-2;/h2,4-5H,1H3;3*1,3-4H2,2H3; |
InChI Key |
LJFZCLQEIIVABN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CN=C1)OC |
Purity |
95 |
Origin of Product |
United States |
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